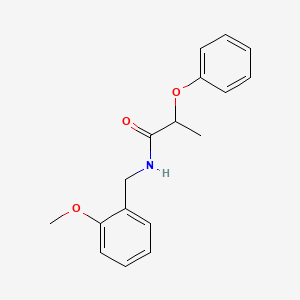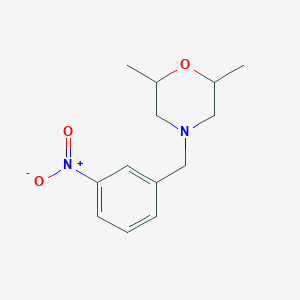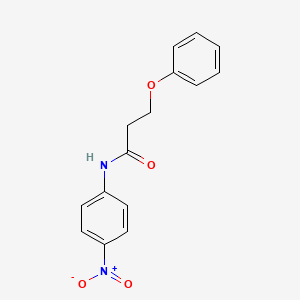![molecular formula C21H26ClNO2 B5228416 [1-(2-chlorobenzyl)-4-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5228416.png)
[1-(2-chlorobenzyl)-4-(3-methoxybenzyl)-4-piperidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-chlorobenzyl)-4-(3-methoxybenzyl)-4-piperidinyl]methanol is a chemical compound that belongs to the class of opioids. It is also known as U-50488H, and it has been found to have analgesic effects. The compound was first synthesized in the 1980s, and since then, it has been the subject of various scientific studies.
作用機序
[1-(2-chlorobenzyl)-4-(3-methoxybenzyl)-4-piperidinyl]methanol binds to the kappa-opioid receptor, which is a G protein-coupled receptor. The binding of the compound to the receptor results in the activation of intracellular signaling pathways, which ultimately leads to the modulation of pain perception. The compound has been found to have a high affinity for the kappa-opioid receptor, which makes it a potential candidate for the development of new analgesics.
Biochemical and Physiological Effects
The compound has been found to have analgesic effects, which are mediated through the activation of the kappa-opioid receptor. It has also been found to reduce the effects of opioids, which makes it a potential candidate for the treatment of drug addiction. The compound has been studied for its effects on various physiological systems, including the cardiovascular and respiratory systems. It has been found to have minimal effects on these systems, which makes it a safer alternative to other opioids.
実験室実験の利点と制限
The compound has several advantages for lab experiments. It has a high affinity for the kappa-opioid receptor, which makes it a potent analgesic. It is also relatively easy to synthesize and purify, which makes it a good candidate for further research. However, the compound has some limitations for lab experiments. It has been found to have a short half-life, which makes it difficult to study its long-term effects. It also has a low solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for research on [1-(2-chlorobenzyl)-4-(3-methoxybenzyl)-4-piperidinyl]methanol. One potential direction is the development of new analgesics based on the compound. The high affinity of the compound for the kappa-opioid receptor makes it a potential candidate for the development of new pain relievers. Another potential direction is the study of the compound's effects on other physiological systems, such as the immune system. The compound has been found to have immunomodulatory effects, which makes it a potential candidate for the treatment of autoimmune diseases. Finally, the compound could be studied for its potential in treating drug addiction. The compound has been found to reduce the effects of opioids, which makes it a potential candidate for the development of new treatments for addiction.
合成法
The synthesis of [1-(2-chlorobenzyl)-4-(3-methoxybenzyl)-4-piperidinyl]methanol involves the reaction of 1-(2-chlorobenzyl)-4-(3-methoxybenzyl)piperidine with formaldehyde in the presence of a reducing agent. The reaction results in the formation of the desired compound, which can be purified through various techniques such as column chromatography.
科学的研究の応用
The compound has been the subject of various scientific studies due to its analgesic effects. It has been found to bind to the kappa-opioid receptor, which is involved in pain perception. The compound has been used in animal studies to investigate its potential as a pain reliever. It has also been studied for its potential in treating drug addiction, as it has been found to reduce the effects of opioids.
特性
IUPAC Name |
[1-[(2-chlorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO2/c1-25-19-7-4-5-17(13-19)14-21(16-24)9-11-23(12-10-21)15-18-6-2-3-8-20(18)22/h2-8,13,24H,9-12,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPHLWQYGSORNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCN(CC2)CC3=CC=CC=C3Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B5228338.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5228350.png)



![2-(1,3-benzothiazol-2-yl)-4-[1-(4-morpholinyl)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5228364.png)
![2-amino-4-(2-thienyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B5228365.png)

![4-bromo-2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B5228386.png)
![N,N-diethyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5228389.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5228408.png)
![N,N'-(4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole-3,8-diyl)dibenzamide](/img/structure/B5228419.png)
![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-2-bromobenzamide](/img/structure/B5228440.png)